molecular formula C20H20O5 B2527368 Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 384802-71-5

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2527368
CAS No.: 384802-71-5
M. Wt: 340.375
InChI Key: FQAMGNUHPOYFIF-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes an ethoxy group, a methoxyphenyl group, and a benzofuran core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzofuran core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar benzofuran core but differs in the functional groups attached, leading to different chemical and biological properties.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another benzofuran derivative with distinct structural features and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Biological Activity

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its pharmacological potential. Its molecular formula is C20H22O4C_{20}H_{22}O_4, and it contains functional groups such as ethoxy and methoxy, which may influence its solubility and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Formation of the Benzofuran Core : Cyclization reactions involving phenolic derivatives.
  • Esterification : Carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines, suggesting that this compound may possess comparable anticancer properties .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.76Induces apoptosis
Compound BU-9370.38Cell cycle arrest
Ethyl 5-EthoxyCEM-C7TBDTBD

Antimicrobial and Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. This compound may exhibit these properties due to structural similarities with known antimicrobial agents.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation. This interaction may lead to modulation of critical pathways that influence cancer cell survival and proliferation.

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in drug discovery:

  • Study on Anticancer Effects : A study demonstrated that a related benzofuran compound significantly inhibited cell migration and induced apoptosis in breast cancer cell lines, suggesting that this compound could have similar effects .
  • Anti-inflammatory Activity : Another investigation revealed that benzofuran derivatives reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-23-15-10-11-17-16(12-15)18(20(21)24-5-2)19(25-17)13-6-8-14(22-3)9-7-13/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAMGNUHPOYFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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